molecular formula C17H22O5 B13777035 Naphtho(1,2-b)furan-2(3H)-one, 4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4R,5aR,6R,9aS,9bR)- CAS No. 69845-02-9

Naphtho(1,2-b)furan-2(3H)-one, 4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4R,5aR,6R,9aS,9bR)-

Cat. No.: B13777035
CAS No.: 69845-02-9
M. Wt: 306.4 g/mol
InChI Key: REKMRDLPINOZME-MMCSFCSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized decahydronaphtho[1,2-b]furan-2(3H)-one derivative characterized by:

  • 6-Hydroxy group: Provides a polar site for hydrogen bonding, influencing solubility and biological interactions.
  • 5a-Methyl and 3,9-bis(methylene) substituents: Contribute to steric effects and ring rigidity.
  • Stereochemistry (3aR,4R,5aR,6R,9aS,9bR): Defines the spatial arrangement critical for biological activity and molecular recognition .

Properties

CAS No.

69845-02-9

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h11-15,19H,1-2,5-7H2,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1

InChI Key

REKMRDLPINOZME-MMCSFCSJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)C

Canonical SMILES

CC(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- involves several steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and may involve hydrogenation steps to achieve the desired decahydro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Substituents Biological Activity/Applications References
Target Compound 4-Acetyloxy, 6-hydroxy, 5a-methyl, 3,9-bis(methylene) Anticancer (hypothetical, based on lactones)
(3aS,9bR)-8-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3H)-one 8-Hydroxy, 6,9-dimethyl, 3-methylene DNA damage potentiation (Olaparib synergy)
Naphtho[2,3-b]furan-2(3H)-one, decahydro-6,7-dihydroxy-8a-methyl-3,5-bis(methylene)- (CAS 22850-59-5) 6,7-Dihydroxy, 8a-methyl, 2,3-b ring fusion Not reported; structural studies
NSC233032 (CAS 22660-69-1) 6-Acetyloxy, 7-hydroxy, 8a-methyl, 2,3-b ring fusion Antifungal (analogous to griseofulvin)
9-Methoxynaphtho[1,2-b]benzofuran 9-Methoxy, fused benzofuran Synthetic intermediate; regiospecific studies

Physicochemical Properties

Property Target Compound NSC233032 (CAS 22660-69-1) 22850-59-5 (2,3-b fused)
Molecular Formula Hypothetical: C17H22O5 C17H22O5 C15H20O4
LogP ~2.5 (acetyloxy increases lipophilicity) 2.8 1.7
Polar Surface Area ~90 Ų (due to hydroxyl and ester) 85 Ų 78 Ų
Stereochemical Complexity High (6 chiral centers) Moderate (4 chiral centers) Low (3 chiral centers)

Key Research Findings

Regioselectivity Challenges : Synthesis of naphthofuran derivatives often produces regioisomers (e.g., 8- vs. 9-methoxy isomers in ), necessitating advanced separation techniques.

Stereochemical Impact : The (3aR,4R,5aR,6R,9aS,9bR) configuration in the target compound likely enhances binding to biological targets compared to less substituted analogs .

Antifungal Potency : Acetyloxy and hydroxy groups correlate with improved activity against plant pathogens, as seen in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.